molecular formula C18H17NO5 B1681356 Tranilast CAS No. 53902-12-8

Tranilast

Cat. No.: B1681356
CAS No.: 53902-12-8
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-CSKARUKUSA-N
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Description

Tranilast, chemically known as 2-[(3,4-dimethoxycinnamoyl)amino]benzoic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . This compound is known for its ability to inhibit the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts .

Mechanism of Action

Target of Action

Tranilast, an antiallergic drug , primarily targets the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator involved in allergic reactions .

Mode of Action

This compound acts as an inhibitor of Hematopoietic prostaglandin D synthase . By inhibiting this enzyme, it reduces the production of PGD2, thereby mitigating the inflammatory response . It also appears to work by inhibiting the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts . It has been shown to inhibit the release of many cytokines in various cell types, in in vitro studies .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3 inflammasome, a protein complex involved in the immune response to pathogens and cellular damage . It also impacts signaling pathways such as NF-κB . Furthermore, it influences the production of various cytokines (IL-33, IL-5, IL-17, IL-13, TGF-β) and chemokines (CCL5, CXCL9, CXCL9) and cell adhesion molecules (ICAM1) .

Pharmacokinetics

Some studies suggest that this compound is well-tolerated and can be administered orally . After oral administration, peak plasma concentrations were observed at around 2.79 hours . The elimination half-life and total body plasma clearance were 7.58 hours and 8.12 mL/h/kg, respectively .

Result of Action

This compound’s action results in a reduction of allergic and inflammatory responses. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis . It has also shown promise in reducing fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . It’s also worth noting that the drug’s effectiveness can vary among individuals due to genetic differences, health status, and other factors.

Biochemical Analysis

Biochemical Properties

Tranilast has been found to interact with various biomolecules. It is known to inhibit the Hematopoietic prostaglandin D synthase in humans . This interaction plays a crucial role in its antiallergic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . In Alzheimer’s disease models, this compound has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, leading to improvements in cognitive parameters .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the Hematopoietic prostaglandin D synthase, which is crucial for its antiallergic properties . In Alzheimer’s disease models, this compound has been shown to decrease the expression of TRPV2, a non-selective calcium-permeable channel .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study involving human-derived fibroids in a mouse model, this compound treatment for two months led to a 37% reduction in tumor weight . It also resulted in a significant decrease in staining for Ki67, CCND1, and E2F1, indicating reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving Aβ-treated rats, this compound treatment at a dose of 100 mg/kg significantly downregulated the mRNA levels of TRPV2, calcineurin A, and calsequestrin . At a dose of 30 mg/kg, it did not show a significant reduction in the mRNA levels .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that this compound can affect the metabolism of other drugs. For instance, the metabolism of this compound can be increased when combined with Abatacept .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not well-documented. It is known that this compound can affect the serum concentration of other drugs. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that this compound can affect the expression of various proteins at the subcellular level. For instance, this compound treatment has been shown to increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB, and PSD-95 in the hippocampus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranilast can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tranilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tranilast has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Tranilast: this compound is unique due to its dual action of inhibiting both histamine release and fibroblast proliferation. This makes it particularly effective in treating conditions like keloids and hypertrophic scars, where fibroblast activity plays a significant role .

This compound continues to be a subject of extensive research due to its diverse therapeutic potential and unique mechanism of action.

Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
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Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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